DTPM has several limitations that need to be addressed in future studies. First, its mechanism of action is not fully understood, necessitating further studies to elucidate its binding site and mode of action. Second, its pharmacokinetic properties need to be investigated to determine its bioavailability, distribution, metabolism, and excretion in humans. Third, its safety profile in humans needs to be established, including its potential side effects and drug interactions. Finally, future studies need to investigate its potential therapeutic effects in other neuropsychiatric disorders, including bipolar disorder and depression.